molecular formula C7H16ClNO B14026674 [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride

[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride

Katalognummer: B14026674
Molekulargewicht: 165.66 g/mol
InChI-Schlüssel: TYIXWMMGKIWYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C7H15NO.ClH . It is known for its unique structure, which includes a cyclopropyl ring and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for studying the interactions between small molecules and biological macromolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Wirkmechanismus

The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets [1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride apart from similar compounds is its combination of a cyclopropyl ring, a dimethylamino group, and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H16ClNO

Molekulargewicht

165.66 g/mol

IUPAC-Name

[1-[(dimethylamino)methyl]cyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)5-7(6-9)3-4-7;/h9H,3-6H2,1-2H3;1H

InChI-Schlüssel

TYIXWMMGKIWYNM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CC1)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.